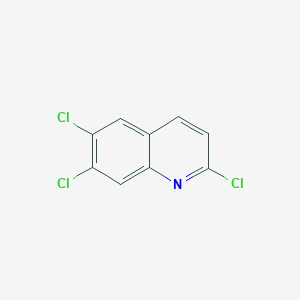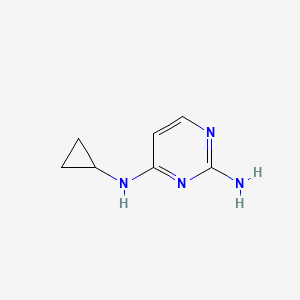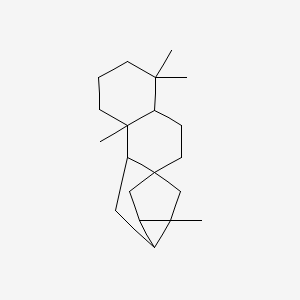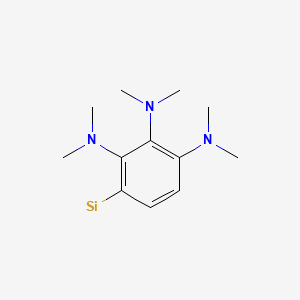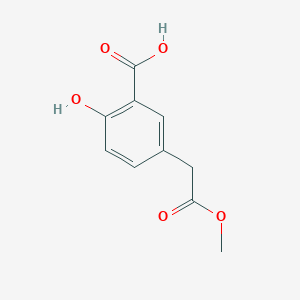
Methyl 3-carboxy-4-hydroxyphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-carboxy-4-hydroxyphenylacetate is an organic compound with the molecular formula C10H10O5 It is a derivative of phenylacetic acid and is characterized by the presence of a carboxyl group, a hydroxyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-carboxy-4-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-carboxy-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for continuous production of the ester with minimal by-products.
化学反应分析
Types of Reactions
Methyl 3-carboxy-4-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-oxo-phenylacetate.
Reduction: Formation of 3-carboxy-4-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
科学研究应用
Methyl 3-carboxy-4-hydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-carboxy-4-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes.
相似化合物的比较
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position.
Methyl 3-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position and the hydroxyl group at the 4-position.
Uniqueness
Methyl 3-carboxy-4-hydroxyphenylacetate is unique due to the presence of both a carboxyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-hydroxy-5-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChI 键 |
AMWATCVYMNIDFX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


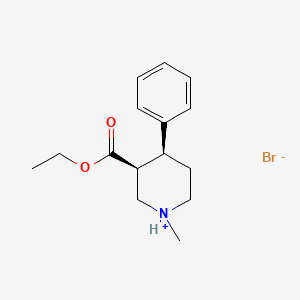

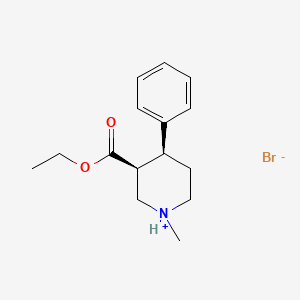
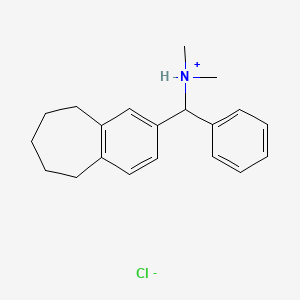
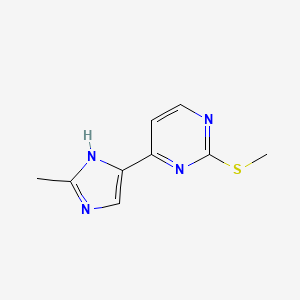
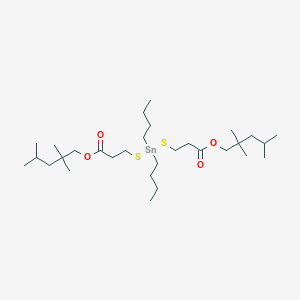
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
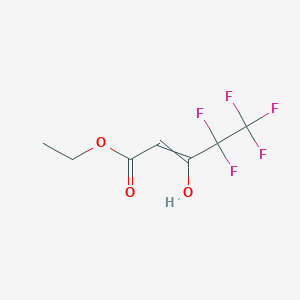
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

